molecular formula C7H8N2O B112877 2-Amino-3-acetylpyridine CAS No. 65326-33-2

2-Amino-3-acetylpyridine

Cat. No. B112877
CAS RN: 65326-33-2
M. Wt: 136.15 g/mol
InChI Key: BNVLGAQNNFJKHG-UHFFFAOYSA-N
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Description

2-Amino-3-acetylpyridine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is a pale yellow powder .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-acetylpyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2-amino group (-NH2) and the 3-acetyl group (-COCH3) are attached to this ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-3-acetylpyridine are not detailed in the retrieved information, it’s known that the amino group can facilitate the adsorption of reactants and the carbonyl group can participate in electron transfer processes .


Physical And Chemical Properties Analysis

2-Amino-3-acetylpyridine has a melting point of 139-140°C and a predicted boiling point of 283.8±20.0 °C. Its density is predicted to be 1.168±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives

  • Application Summary: 2-Aminopyrimidine derivatives substituted at N- or 4-positions are of particular importance, since they show versatile biological and pharmacological activities . These activities include antifungal and pesticidal activities and enzyme inhibitory activity against a number of kinases .
  • Methods of Application: The synthesis of these derivatives was achieved by condensation of substituted guanidines with enones . The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .
  • Results: The procedure described could be widely employed for the preparation of new heterocyclic compounds .

2. Anti-inflammatory Activities of Pyrimidines

  • Application Summary: Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
  • Methods of Application: Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Hydrogen Production and Storage

  • Application Summary: 2-Amino-3-acetylpyridine has been used in the functionalization of Single-Walled Carbon Nanotubes (SWCNTs) for hydrogen production and storage .
  • Methods of Application: The study involved the adsorption of 1 and 2 H2O molecules on the surface of pristine, carbamic acid, and 2-amino 3-acetylpyridine functionalized SWCNTs . The functionalization of 2-amino 3-acetylpyridine resulted in more favorable adsorption energies for 1 and 2 H2O molecules splitting as compared to spitting on pristine and carbamic acid functionalized SWCNT .
  • Results: The hydrogen storage capacity was found to be 7.17 wt.% for thirty molecules . An important finding of the study is the production of Stone-Wales (SW) defect upon H2O adsorption leading to an increase in hydrogen production and its storage capacity .

4. Synthesis of IKK-β Inhibitors

  • Application Summary: 2-Amino-3-acetylpyridine derivatives have been used in the synthesis of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives, which are potent IKK-β inhibitors .
  • Methods of Application: The synthesis of these inhibitors was achieved through a series of chemical reactions, including the Chichibabin reaction .
  • Results: The resulting compounds have shown potential as IKK-β inhibitors, which could have implications for the treatment of various diseases .

Safety And Hazards

2-Amino-3-acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

2-Amino-3-acetylpyridine is assuming increasing importance in the pharmaceutical and fine chemical industry as an intermediate and a building block . It also has potential in the field of hydrogen production and storage due to its active sites for catalytic reactions .

properties

IUPAC Name

1-(2-aminopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVLGAQNNFJKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507655
Record name 1-(2-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-acetylpyridine

CAS RN

65326-33-2
Record name 1-(2-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Aleem, F Perveen - Journal of Molecular Modeling, 2023 - Springer
… To the best of our knowledge, carbamic acid and 2-amino-3-acetylpyridine have not been employed as a functional group for enhancing water splitting capability of CNTs. We wanted to …
Number of citations: 3 link.springer.com

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